molecular formula C7H5N7O3 B3331446 N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide CAS No. 83282-60-4

N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide

Cat. No.: B3331446
CAS No.: 83282-60-4
M. Wt: 235.16 g/mol
InChI Key: QFEQWXIDZAGXHS-UHFFFAOYSA-N
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Description

N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring, with a nitro group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amidation: The carboxylic acid derivative of the pyridine ring is converted to the carboxamide using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle hazardous reagents safely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 4-amino-2-pyridinecarboxamide.

    Substitution: Various substituted tetrazole derivatives.

    Hydrolysis: 4-nitro-2-pyridinecarboxylic acid.

Scientific Research Applications

Chemistry

N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets, such as enzymes and receptors.

Medicine

Industry

In the materials science field, this compound can be used in the synthesis of advanced materials, such as high-energy materials and polymers with specific properties.

Mechanism of Action

The mechanism by which N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the tetrazole ring can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-2-pyridinecarboxamide: Lacks the tetrazole ring, which may reduce its biological activity.

    N-(5-tetrazolyl)-2-pyridinecarboxamide: Similar structure but without the nitro group, potentially altering its reactivity and applications.

    N-(5-tetrazolyl)-4-amino-2-pyridinecarboxamide: The amino group may enhance its biological activity compared to the nitro group.

Uniqueness

N-(5-tetrazolyl)-4-nitro-2-pyridinecarboxamide is unique due to the combination of the tetrazole ring and the nitro group, which can provide a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-nitro-N-(2H-tetrazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N7O3/c15-6(9-7-10-12-13-11-7)5-3-4(14(16)17)1-2-8-5/h1-3H,(H2,9,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEQWXIDZAGXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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